molecular formula C16H24O8 B1198925 Iridotrial glucoside

Iridotrial glucoside

Cat. No.: B1198925
M. Wt: 344.36 g/mol
InChI Key: MRIFZKMKTDPBHR-MDHPXLNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iridotrial glucoside is a terpene glycoside.

Scientific Research Applications

Anti-inflammatory Properties

Research has shown that iridoids, including iridotrial glucoside, possess significant anti-inflammatory effects. These compounds have been studied for their ability to modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases such as rheumatoid arthritis. In vitro and in vivo studies indicate that iridoids can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which are critical in inflammation processes .

Antioxidant Activity

This compound exhibits potent antioxidant properties. Antioxidants are vital for neutralizing free radicals, thus preventing cellular damage and oxidative stress-related diseases. Studies have demonstrated that iridoids can enhance the body’s antioxidant defense mechanisms, contributing to their therapeutic potential against conditions like cancer and cardiovascular diseases .

Antimicrobial Effects

The antimicrobial activity of iridoid glycosides has been documented in various studies. This compound has shown efficacy against a range of pathogens, including bacteria and fungi. This property is particularly beneficial in developing natural antimicrobial agents to combat antibiotic resistance .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of iridoids, including this compound. These compounds may protect neuronal cells from damage caused by oxidative stress and inflammation, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Pest Resistance

Iridoid glycosides are known to play a role in plant defense mechanisms against herbivores and pathogens. The presence of these compounds can deter feeding by non-adapted herbivores, thereby enhancing plant survival and productivity . This application is particularly relevant in sustainable agriculture practices.

Plant Growth Regulation

Studies suggest that iridoids may influence plant growth and development by modulating hormonal pathways. This could lead to applications in agricultural biotechnology aimed at enhancing crop yields and resilience against environmental stresses .

Case Studies

StudyFindingsApplication
Park et al., 2010Hydrolysis of iridoids increased COX-2 inhibitionPotential anti-inflammatory treatments
Božunović et al., 2018Demonstrated antimicrobial effects of secologanin derivativesDevelopment of natural pesticides
Geerlings et al., 2000Characterized β-glucosidase involved in iridoid metabolismEnhancing pest resistance in crops

Properties

Molecular Formula

C16H24O8

Molecular Weight

344.36 g/mol

IUPAC Name

(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde

InChI

InChI=1S/C16H24O8/c1-7-2-3-9-8(4-17)6-22-15(11(7)9)24-16-14(21)13(20)12(19)10(5-18)23-16/h4,6-7,9-16,18-21H,2-3,5H2,1H3/t7-,9+,10+,11+,12+,13-,14+,15-,16-/m0/s1

InChI Key

MRIFZKMKTDPBHR-MDHPXLNESA-N

SMILES

CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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